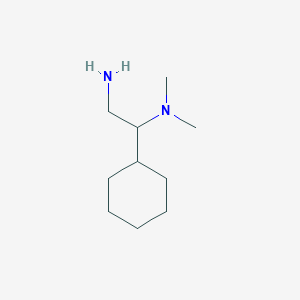

(2-Amino-1-cyclohexylethyl)dimethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

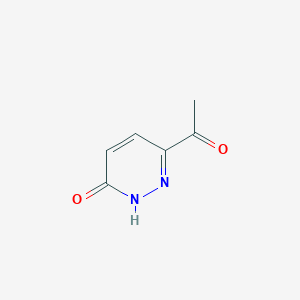

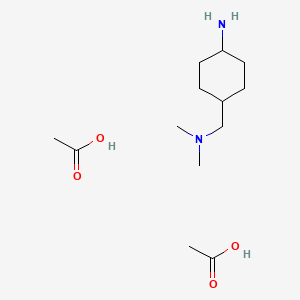

“(2-Amino-1-cyclohexylethyl)dimethylamine” is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 12 non-H bonds, 3 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 170.3 .Aplicaciones Científicas De Investigación

Apoptosis Induction in Cancer Research

(Kemnitzer et al., 2004) discovered that a compound related to (2-Amino-1-cyclohexylethyl)dimethylamine, specifically 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene, was a potent inducer of apoptosis in multiple human cell lines. This finding is significant for cancer research, suggesting potential applications in developing anticancer agents.

Cytofluorometric Applications

In a study by (Rosselet & Ruch, 1968), dansylchloride, a derivative of dimethylamine, was used for the cytofluorometric determination of lysine, demonstrating the potential for using similar compounds in analytical cytology.

Role in Cardiovascular Diseases

(Leiper et al., 2007) researched the implications of asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA), both related to dimethylamine, in various diseases including cardiovascular diseases. This research highlights the importance of such compounds in understanding and potentially treating these conditions.

Anticancer Activity

(Perez et al., 2000) studied a trans-platinum compound with a dimethylamine component, which showed potential in forming DNA interstrand cross-links and exhibited selective killing in certain cell lines, indicating its use in anticancer research.

Molecular Structure and Conformation Studies

(Wollrab & Laurie, 1968) conducted a study on the microwave spectra of isotopic species of dimethylamine, providing valuable information about its molecular structure and conformation.

Cyclometalation Mechanisms

(Davies et al., 2005) researched the cyclometalation of dimethylbenzylamine by palladium acetate, contributing to the understanding of complex formation in inorganic chemistry.

Alzheimer's Disease Research

(Shoghi-Jadid et al., 2002) utilized a compound related to dimethylamine in positron emission tomography to study Alzheimer's disease, demonstrating its application in neurological research.

Synthesis of New Compounds

(Kozhushkov et al., 2010) synthesized new compounds using dimethylamine, showing its utility in organic synthesis.

DNA Interaction Studies

(Alajarín et al., 2006) explored the reaction of dimethylaminothiazoles with dimethyl acetylenedicarboxylate, contributing to the understanding of DNA interactions.

Fluorescent Chemosensors

(Pathak et al., 2012) developed a fluorescent chemosensor using a dimethylamine derivative, highlighting its application in chemical sensing and diagnostics.

Safety and Hazards

“(2-Amino-1-cyclohexylethyl)dimethylamine” is classified as a dangerous substance. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-cyclohexyl-N,N-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVJPJNCPKDEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)

![4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2654650.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)

![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2654663.png)